molecular formula C24H28N4O3S2 B3278654 2-{4-[4-(azepane-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 681160-14-5

2-{4-[4-(azepane-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B3278654
CAS No.: 681160-14-5
M. Wt: 484.6 g/mol
InChI Key: ZXXOVTOAKJLKTE-UHFFFAOYSA-N
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Description

2-{4-[4-(Azepane-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine ring linked to a 4-(azepane-1-sulfonyl)benzoyl group. Its synthesis typically involves multi-step reactions, including nucleophilic substitution, acylation, and ring-closure processes, as observed in analogous compounds (e.g., intermediates in and ).

Properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)phenyl]-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S2/c29-23(19-9-11-20(12-10-19)33(30,31)28-13-5-1-2-6-14-28)26-15-17-27(18-16-26)24-25-21-7-3-4-8-22(21)32-24/h3-4,7-12H,1-2,5-6,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXOVTOAKJLKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(azepane-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Piperazine Group: The piperazine group is introduced via nucleophilic substitution reactions, where the benzothiazole core reacts with a piperazine derivative.

    Attachment of Azepane-1-sulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with azepane-1-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(azepane-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antipsychotic Potential : The compound has been studied for its interactions with dopamine and serotonin receptors, suggesting its potential as an antipsychotic agent. Research indicates that it acts as an antagonist at dopamine receptors, which is crucial for treating psychotic disorders.
  • Antibacterial Activity : Derivatives of this compound have demonstrated activity against various bacterial strains, notably Bacillus subtilis and Staphylococcus aureus, indicating its potential use in developing antibacterial agents.

Pharmacological Studies

  • Neurological Disorders : The compound is being investigated for its role in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its interaction with serotonin receptors may also contribute to antidepressant effects.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • A study focusing on its antipsychotic properties demonstrated significant improvements in animal models exhibiting psychotic behaviors when treated with this compound .
  • Another research effort revealed promising antibacterial activity against resistant strains, paving the way for new antibiotic development strategies based on this compound's derivatives .

Mechanism of Action

The mechanism of action of 2-{4-[4-(azepane-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets:

    Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which can help in the treatment of psychotic disorders.

    Serotonin Receptors: It also interacts with serotonin receptors, contributing to its potential antidepressant effects.

Comparison with Similar Compounds

Azepane-Sulfonyl vs. Smaller Sulfonyl Groups

  • Methylsulfonyl Derivatives : Compounds like 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde () lack the azepane ring, resulting in reduced steric hindrance and lipophilicity. This may limit their membrane permeability compared to the target compound .
  • Methoxyphenylsulfonyl Derivatives: 2-(4-[(4-Methoxyphenyl)sulfonyl]piperazino)-1,3-benzothiazole () replaces azepane with a methoxy-substituted aryl group.

Piperazine-Linked Substituents

  • Indole-Methyl-Piperazine Derivatives : The compound 2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-1,3-benzothiazole () substitutes the azepane-sulfonyl-benzoyl group with an indole moiety. This aromatic system may favor interactions with hydrophobic pockets in enzymes or receptors, differing from the sulfonyl group’s polar characteristics .
  • 4-Methylpiperazine Derivatives : N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () uses a methylpiperazine side chain, which may improve solubility but lacks the benzoyl-sulfonyl linkage critical for steric bulk in the target compound .

Antimicrobial Activity

  • BZ5 (2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole) : Exhibited potent antibacterial activity against S. aureus (MIC: 15.62 µg/mL) and antifungal activity against C. albicans (MIC: 15.62 µg/mL) (). The azepane group likely enhances membrane disruption or enzyme inhibition compared to pyrrolidine or piperidine analogs .

Anticancer Potential

  • Benzothiazole-Piperazine Hybrids : highlights derivatives with bromoacetyl and azide groups showing anticancer activity. The target compound’s azepane-sulfonyl group may modulate apoptosis pathways differently due to its unique steric and electronic profile .

Key Findings and Implications

  • The azepane-sulfonyl group in the target compound likely enhances antimicrobial and anticancer activity compared to smaller or less flexible substituents (e.g., methylsulfonyl or methoxyphenyl groups) .
  • Structural flexibility and hydrogen-bonding capacity of the azepane ring may improve target binding and pharmacokinetics .

Biological Activity

Overview

2-{4-[4-(azepane-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole class, characterized by a unique structure that includes a benzothiazole core, a piperazine group, and an azepane-1-sulfonyl moiety. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's IUPAC name is [4-(azepan-1-ylsulfonyl)phenyl]-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methanone. Its molecular formula is C24H28N4O3S2C_{24}H_{28}N_{4}O_{3}S_{2}, with a molecular weight of 484.64 g/mol. The presence of both sulfur and nitrogen atoms in its structure contributes to its diverse biological activities.

The biological activity of 2-{4-[4-(azepane-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole primarily involves its interaction with neurotransmitter receptors:

Dopamine Receptors : The compound acts as an antagonist at dopamine receptors, which is significant for the treatment of psychotic disorders.

Serotonin Receptors : It also interacts with serotonin receptors, which may contribute to its potential antidepressant effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antipsychotic Properties

Studies suggest that derivatives of this compound can modulate dopaminergic and serotonergic pathways, making them promising candidates for antipsychotic drug development.

Antibacterial Activity

Some derivatives have shown efficacy against various bacterial strains, including:

  • Bacillus subtilis
  • Staphylococcus aureus

This antibacterial activity is particularly relevant in the context of increasing antibiotic resistance.

Antioxidant and Anti-inflammatory Effects

Recent studies on similar benzothiazole derivatives have indicated potential antioxidant and anti-inflammatory properties. For instance, compounds with similar scaffolds demonstrated significant inhibition of pro-inflammatory enzymes such as lipoxygenase.

Study on Antipsychotic Activity

A study published in PubMed Central evaluated the antipsychotic potential of benzothiazole derivatives. The findings indicated that these compounds could effectively reduce symptoms in animal models of psychosis by modulating dopamine receptor activity .

Antibacterial Evaluation

In another study focusing on the antibacterial properties of benzothiazole derivatives, it was found that certain modifications to the azepane group enhanced activity against resistant bacterial strains. The study highlighted a need for further optimization to improve efficacy .

Antioxidant Activity Assessment

Research assessing the antioxidant activity of related benzothiazole compounds revealed promising results in vitro. The compounds were tested using DPPH and FRAP assays, showing significant radical scavenging activity .

Comparative Analysis

Compound Structure Features Biological Activity Unique Aspects
2-{4-[4-(azepane-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazoleBenzothiazole core + piperazine + azepane sulfonylAntipsychotic, antibacterialComplex multi-target interactions
3-(piperazin-1-yl)-1,2-benzothiazoleSimpler structure without sulfonyl groupLimited antibacterial activityLess pharmacological diversity
2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazoleSimilar structure but with methyl substitutionModerate antibacterial effectsEnhanced solubility properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{4-[4-(azepane-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Reactant of Route 2
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2-{4-[4-(azepane-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

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